[(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine
Description
(2H-1,3-Benzodioxol-5-yl)methylamine (molecular formula: C₁₂H₁₇NO₂) is a secondary amine derivative featuring a benzodioxole ring linked to a butylamine chain. The benzodioxole moiety (a fused benzene ring with two oxygen atoms at the 1,3-positions) is a hallmark of psychoactive compounds like MDMA (3,4-methylenedioxymethamphetamine) and its analogs. The compound’s hydrochloride salt (C₁₂H₁₈ClNO₂) is cataloged under CAS 1049678-13-8 and is structurally characterized by the absence of an N-methyl group, differentiating it from tertiary amines in this class .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-6-13-8-10-4-5-11-12(7-10)15-9-14-11/h4-5,7,13H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMMYPARAZRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine typically involves the reaction of 1,3-benzodioxole derivatives with butylamine under controlled conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like methanol, water, and tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-benzodioxol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzodioxole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(2H-1,3-benzodioxol-5-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2H-1,3-benzodioxol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to diverse effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and pharmacologically related benzodioxolyl-alkylamines, focusing on molecular features, behavioral activity, and analytical data.
Table 1: Structural and Pharmacological Comparison
| Compound Name | Molecular Formula (Base) | Substituents | Pharmacological Activity | Key References |
|---|---|---|---|---|
| (2H-1,3-Benzodioxol-5-yl)methylamine | C₁₂H₁₇NO₂ | Butyl, benzodioxolylmethyl | Unknown (structural analog of entactogens) | |
| (+)-MBDB | C₁₂H₁₇NO₂ | N-methyl, sec-butyl | Entactogen; substitutes for MDMA in rats | |
| MDMA | C₁₁H₁₅NO₂ | N-methyl, amphetamine backbone | Entactogen, stimulant, serotonergic agonist | |
| MDA | C₁₀H₁₃NO₂ | Primary amine, amphetamine backbone | Hallucinogen, entactogen | |
| 2-(2H-1,3-Benzodioxol-5-yl)ethylamine | C₁₁H₁₅NO₂ | Ethyl, benzodioxolylethyl | Unknown (shorter alkyl chain) |
Key Findings:
Structural Similarities and Differences: The target compound shares the benzodioxole ring with MDMA, MDA, and MBDB but varies in alkyl chain length and amine substitution. Unlike MBDB (a tertiary amine with N-methyl and sec-butyl groups), the absence of N-methylation in the target compound could reduce metabolic stability, as N-dealkylation is a common degradation pathway for amines .
Behavioral Activity: (+)-MBDB, a close structural analog, fully substitutes for MDMA in discriminative stimulus studies in rats, indicating shared entactogen-like properties.
Analytical Data: Purity analysis of related compounds (e.g., 1-(2H-1,3-benzodioxol-5-yl)propylamine) using GC-MS and FTIR-ATR confirms ≥99.5% purity, suggesting comparable methods could validate the target compound . The hydrochloride salt form (C₁₂H₁₈ClNO₂) is stable under standard analytical conditions, as evidenced by its inclusion in forensic catalogs .
Toxicity Considerations: Non-neurotoxic MDMA analogs (e.g., 5,6-methylenedioxy-2-aminoindan) retain entactogen-like activity, indicating that structural modifications can decouple therapeutic effects from neurotoxicity . No data exists for the target compound’s toxicity profile.
Biological Activity
(2H-1,3-benzodioxol-5-yl)methylamine is a compound of interest due to its potential biological activities, particularly in the modulation of neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its interactions with GABA receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound (2H-1,3-benzodioxol-5-yl)methylamine is characterized by the presence of a benzodioxole moiety which is known for its pharmacological significance. The structural formula can be represented as follows:
1. Modulation of GABA Receptors
Research indicates that derivatives of the benzodioxole structure, including (2H-1,3-benzodioxol-5-yl)methylamine, exhibit significant activity in modulating GABA_A receptors. One study demonstrated that compounds in this class can enhance GABA-induced chloride current, suggesting a potential anxiolytic effect.
Key Findings:
- Maximal GABA-induced chloride current modulation : The compound showed a maximal current modulation percentage of up to 1673% with an EC50 value of 51.7 ± 9.5 μM .
- Selectivity Profile : The compound preferentially modulated GABA_A receptors containing specific subunits (α1β2γ2S and α5β2γ2S) over others .
2. Antiproliferative Activity
There is emerging evidence suggesting that derivatives related to (2H-1,3-benzodioxol-5-yl)methylamine may possess antiproliferative properties against various cancer cell lines. For instance, studies have shown cytotoxic effects against K-562 leukemia and MCF-7 breast adenocarcinoma cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| K-562 (Leukemia) | 83 - 368 |
| MCF-7 (Breast Cancer) | 25 - 28 |
| NCI-H460 (Lung Carcinoma) | 368 |
| COLO-205 (Colon Cancer) | 25 - 50 |
Case Study 1: GABA_A Receptor Modulation
In a study published in Nature, researchers synthesized a series of compounds based on the benzodioxole structure to evaluate their effects on GABA_A receptors. The findings highlighted that modifications to the amine group significantly influenced receptor activation and selectivity.
Case Study 2: Anticancer Properties
A separate investigation focused on the antiproliferative effects of benzodioxole derivatives revealed that certain modifications could enhance cytotoxicity against cancer cells while sparing normal cells. This study emphasizes the therapeutic potential of these compounds in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
